4-tert-Butylbenzenesulfonamide

Description

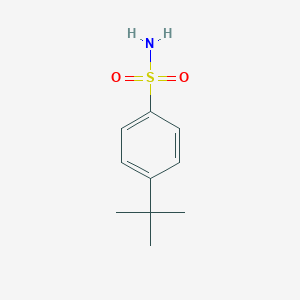

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDZEZNYRFJCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278754 | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-59-7 | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6292-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6292-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HBX5G8GUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-tert-Butylbenzenesulfonamide (t-BBSA), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, spectral data, synthesis protocols, and chemical reactivity. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies are provided, and logical workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and process development.

Introduction

This compound, with the CAS number 6292-59-7, is a white solid organic compound.[1] Its molecular structure features a sulfonamide group and a tert-butyl group attached to a benzene ring at the para position.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in organic synthesis. Notably, it is a crucial intermediate in the production of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.[1][2] It is also recognized as a degradation impurity of Bosentan, highlighting its importance in pharmaceutical quality control.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂S | [1] |

| Molecular Weight | 213.30 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 136-138 °C | [1] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [1] |

| pKa (Predicted) | 10.22 ± 0.10 | [1] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate. | [1] |

Spectral Data

Detailed spectral analysis is essential for the identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation patterns.

-

GC-MS: The gas chromatography-mass spectrometry data is available and can be used for identification.[3]

-

LC-MS: Liquid chromatography-mass spectrometry data shows a precursor m/z of 214.0896 [M+H]⁺.[3]

-

Fragmentation: Key fragment peaks are observed at m/z 197.063, 151.1118, 105.0702, and 91.0544.[3] The loss of SO₂ is a common fragmentation pathway for benzenesulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern for the aromatic protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3500 - 3300 (medium) |

| C-H Stretch (Aromatic) | 3100 - 3000 (medium) |

| C-H Stretch (Aliphatic) | 2960 - 2850 (strong) |

| S=O Stretch (Asymmetric and Symmetric) | 1350 - 1300 and 1160 - 1120 (strong) |

| C=C Stretch (Aromatic) | 1600 - 1450 (medium) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the ammonolysis of 4-tert-butylbenzenesulfonyl chloride.

Experimental Protocol

Materials:

-

4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol, 2.30 g)

-

Dichloromethane (100 mL)

-

Concentrated ammonia (100 mmol, 50 mL, 10 equivalents)

Procedure:

-

A solution of 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane is prepared in a 500 mL round-bottom flask and cooled to 0 °C in an ice bath.

-

Concentrated ammonia is added slowly to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred continuously for 20 hours.

-

Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.

-

The resulting slurry is filtered through a Büchner funnel to afford 4-(tert-butyl)benzenesulfonamide as a white solid.

-

The typical yield for this reaction is approximately 75%.[2]

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the sulfonamide functional group and its role as a precursor in multi-step organic syntheses.

Role as a Pharmaceutical Intermediate

The most significant application of this compound is as a key intermediate in the synthesis of Bosentan.[1] The synthesis of Bosentan involves the reaction of this compound with other complex molecules.[1]

Potential in Catalyst Design

Ongoing research is exploring the use of this compound in the design of catalysts.[1] Specifically, it is being investigated for its potential in developing iron phthalocyanine complexes for olefin oxidation processes.[1]

Safety and Handling

This compound is classified as an irritant.[3] It may cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with significant importance in the pharmaceutical industry, primarily as an intermediate for the synthesis of Bosentan. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a readily accessible and versatile building block for organic chemists. Further research into its applications in catalysis and materials science may unveil new opportunities for this compound. This guide provides a foundational understanding of its core chemical properties to aid researchers and professionals in their work.

References

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide (CAS 6292-59-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzenesulfonamide is a chemical compound with the CAS number 6292-59-7.[1] It is a white solid that serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Notably, it is a key building block and a known degradation impurity of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in drug development.

Chemical and Physical Properties

This compound is characterized by a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[1] This structure influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 6292-59-7 | [4] |

| Molecular Formula | C₁₀H₁₅NO₂S | [1][4] |

| InChI | InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | [4] |

| InChIKey | KYDZEZNYRFJCSA-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 213.3 g/mol | [1] |

| Melting Point | 136-138°C | [1] |

| Boiling Point (Predicted) | 337.2 ± 35.0°C | [1] |

| pKa (Predicted) | 10.22 ± 0.10 | [1] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate. | [1] |

| Appearance | White solid | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Experimental Protocol 1: Synthesis from Benzene Sulfonamide

This method involves the reaction of benzene sulfonamide with a tert-butylating agent.[1]

-

Materials:

-

Benzene sulfonamide

-

tert-Butyl acrylate or tert-butyl propionate

-

Hafnium or zirconium tetrachloride (catalyst)

-

N-methyl pyrrolidone (solvent)

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

-

-

Procedure:

-

In a suitable reaction vessel, dissolve benzene sulfonamide in N-methyl pyrrolidone.

-

Add a catalytic amount of hafnium or zirconium tetrachloride to the solution.

-

Add tert-butyl acrylate or tert-butyl propionate to the reaction mixture.

-

Heat the mixture to approximately 150°C under reflux conditions.

-

Monitor the progress of the reaction using HPLC until the starting materials are completely consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Isolate the product by decompression and desolventization to yield high-purity this compound.[1]

-

Experimental Protocol 2: Synthesis from 4-tert-Butylbenzenesulfonic Acid

This protocol involves the conversion of the corresponding sulfonic acid to the sulfonamide. The synthesis of the starting material, 4-tert-butylbenzenesulfonic acid, is also described.

-

Part A: Synthesis of 4-tert-butylbenzenesulfonic acid [5][6]

-

Materials:

-

tert-Butylbenzene

-

Fuming sulfuric acid (oleum)

-

Sodium bicarbonate

-

Sodium chloride

-

Water

-

Ice

-

-

Procedure:

-

In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25°C using an ice bath.

-

After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.

-

Pour the reaction mixture into water.

-

Partially neutralize the solution by carefully adding sodium bicarbonate.

-

Filter the solution to remove any solid impurities.

-

To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.

-

Cool the solution in an ice bath to crystallize the product.

-

Collect the crystals by filtration and wash with a saturated sodium chloride solution.

-

The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.[5][6]

-

-

-

Part B: Conversion to this compound (General procedure)

-

Materials:

-

4-tert-Butylbenzenesulfonic acid

-

Thionyl chloride or a similar chlorinating agent

-

Ammonia (aqueous or gaseous)

-

An appropriate organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

Convert 4-tert-butylbenzenesulfonic acid to 4-tert-butylbenzenesulfonyl chloride by reacting it with a chlorinating agent like thionyl chloride.

-

Dissolve the resulting 4-tert-butylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.

-

React the solution with an excess of ammonia (either bubbled through the solution or as a concentrated aqueous solution) to form this compound.

-

The product can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

-

-

Role in Drug Development: Synthesis of Bosentan

This compound is a pivotal intermediate in the industrial synthesis of Bosentan.[2][7] The process generally involves the reaction of this compound with a substituted pyrimidine derivative.

Experimental Protocol: Synthesis of Bosentan from this compound

This protocol is a generalized representation based on patent literature.[7][8][9]

-

Materials:

-

This compound

-

4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine

-

Potassium carbonate or other suitable base

-

Methyl isobutyl ketone (MIBK) or other suitable solvent

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Ethylene glycol

-

Potassium tert-butylate or another strong base

-

-

Procedure:

-

Step 1: Formation of the intermediate

-

To a suspension of potassium carbonate in MIBK, add this compound, 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine, and a catalytic amount of tetrabutylammonium bromide.[9]

-

Heat the suspension to reflux and remove the water that forms during the reaction azeotropically.[9]

-

Continue refluxing for several hours until the reaction is complete.[9]

-

Cool the reaction mixture and dilute with water to isolate the intermediate product, 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide.[9]

-

-

Step 2: Formation of Bosentan

-

Add the intermediate from Step 1 to a solution of a strong base, such as potassium tert-butylate, in ethylene glycol under an inert atmosphere.[8]

-

Heat the mixture to around 110°C and maintain for an extended period (e.g., 24 hours).[8]

-

Cool the solution and dilute with water to induce crystallization.[8]

-

Filter the suspension to collect the crude Bosentan, which can be further purified by recrystallization.[8]

-

-

Biological Context and Significance

While this compound is primarily an intermediate, the broader class of benzenesulfonamide derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[10][11][12] However, the primary biological relevance of this compound is its role as a precursor to Bosentan.

Bosentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors.[13][14][15] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, Bosentan leads to vasodilation, reduced pulmonary arterial pressure, and inhibition of smooth muscle proliferation.[13][14][16]

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Several analytical techniques are employed for its characterization.

Table 3: Analytical and Spectroscopic Data

| Technique | Data and Interpretation | Source |

| HPLC | Purity is typically determined by HPLC, with standards often exceeding 98.0%. It is also used to monitor reaction progress during synthesis. | [1] |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used for identification and quantification. The mass spectrum provides information on the molecular weight and fragmentation pattern. | [4][17] |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (as two doublets for a 1,4-disubstituted ring) and a singlet for the tert-butyl group. | [5] |

| ¹³C NMR | The carbon-13 NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons. | [5] |

| IR Spectroscopy | The FT-IR spectrum would display characteristic absorption bands for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), C-H stretches, and C=C stretches of the aromatic ring. | [5] |

| Mass Spectrometry | Provides the molecular weight of the compound. The molecular ion peak would be observed at m/z 213.3. | [4] |

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): It is recommended to wear protective gloves, eye protection, and appropriate clothing to minimize exposure.[1]

-

Handling: Use in a well-ventilated area. Avoid dust formation. Do not breathe vapors, mist, or gas.[18]

-

Storage: Store in a sealed container at room temperature to maintain stability.[1]

-

First Aid: In case of contact with skin, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[18]

Conclusion

This compound (CAS 6292-59-7) is a commercially significant chemical intermediate, primarily valued for its indispensable role in the synthesis of the pharmaceutical agent Bosentan.[1] Its well-defined chemical and physical properties, along with established synthetic routes, make it a reliable building block in complex organic synthesis. While the compound itself does not have direct therapeutic applications, its importance in the production of life-saving medications for pulmonary arterial hypertension underscores its relevance to the pharmaceutical industry.[1] Ongoing research may explore its potential in other synthetic applications, leveraging its unique chemical structure.[1] Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6292-59-7 [chemicalbook.com]

- 4. This compound | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2013136110A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]

- 8. EP2406235B1 - Process for the preparation of bosentan - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 15. Articles [globalrx.com]

- 16. pharmacyfreak.com [pharmacyfreak.com]

- 17. Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. capotchem.com [capotchem.com]

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its molecular structure, physicochemical properties, and provides explicit experimental protocols for its synthesis and purification. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are summarized for characterization purposes. Furthermore, this guide elucidates the role of this compound as a crucial building block in the synthesis of Bosentan, an endothelin receptor antagonist. A detailed visualization of the endothelin signaling pathway is provided to contextualize the biological significance of targeting this pathway in drug development.

Molecular Structure and Chemical Properties

This compound, with the CAS number 6292-59-7, is a white solid organic compound.[1] Its molecular structure consists of a benzene ring substituted with a tert-butyl group at the para position and a sulfonamide group.[1] This structure imparts specific chemical properties that are crucial for its role as a synthetic intermediate.[1]

Chemical Identifiers:

-

IUPAC Name: this compound[2]

-

SMILES: CC(C)(C)c1ccc(cc1)S(N)(=O)=O[2]

-

InChIKey: KYDZEZNYRFJCSA-UHFFFAOYSA-N[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 136-138 °C | [1] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [1] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate. | [1] |

| pKa (Predicted) | 10.22 ± 0.10 | [1] |

Spectroscopic Data for Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet | 2H | Aromatic protons ortho to SO₂NH₂ |

| ~ 7.5 | Doublet | 2H | Aromatic protons ortho to C(CH₃)₃ |

| ~ 4.7 | Singlet (broad) | 2H | -SO₂NH₂ |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Aromatic C attached to C(CH₃)₃ |

| ~ 140 | Aromatic C attached to SO₂NH₂ |

| ~ 128 | Aromatic CH ortho to SO₂NH₂ |

| ~ 126 | Aromatic CH ortho to C(CH₃)₃ |

| ~ 35 | Quaternary C of tert-butyl group |

| ~ 31 | CH₃ of tert-butyl group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3350-3250 | N-H stretch (sulfonamide) |

| 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch (tert-butyl) |

| 1350-1300 and 1180-1160 | S=O stretch (asymmetric and symmetric) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 198 | [M - CH₃]⁺ |

| 156 | [M - C(CH₃)₃]⁺ |

| 140 | [M - SO₂NH]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(tert-butyl)benzenesulfonyl chloride.

Materials:

-

4-(tert-butyl)benzenesulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Concentrated ammonia (NH₄OH)

-

500 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Brinell funnel

Procedure:

-

A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.

-

Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is slowly added to the flask with stirring while maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.

-

Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.

-

The resulting slurry is filtered through a Brinell funnel to afford this compound as a white solid.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot water is added dropwise to the solution until the point of incipient cloudiness.

-

The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold ethanol-water mixture.

-

The crystals are dried in a vacuum oven.

Role in Drug Development: Synthesis of Bosentan

This compound is a critical intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][3] The sulfonamide group of this compound participates in a nucleophilic substitution reaction, forming a key bond in the final Bosentan molecule. The tert-butyl group provides the necessary steric and electronic properties for the molecule's activity.[4]

The general workflow for the synthesis of Bosentan highlights the importance of this compound.

Biological Context: The Endothelin Signaling Pathway

Bosentan exerts its therapeutic effect by blocking endothelin receptors (ET-A and ET-B).[2] Endothelins are potent vasoconstrictor peptides that play a crucial role in vascular homeostasis.[2] The binding of endothelin-1 (ET-1) to its receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation.[1][2] By antagonizing these receptors, Bosentan prevents these downstream effects, leading to vasodilation and a reduction in blood pressure.

The simplified endothelin signaling pathway is depicted below:

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an ideal intermediate for the synthesis of complex molecules like Bosentan. This guide has provided a detailed technical overview of its properties, synthesis, and the biological rationale for its use in drug development. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound. A thorough understanding of its chemistry and biological context is essential for the continued development of novel therapeutics targeting the endothelin system and beyond.

References

4-tert-Butylbenzenesulfonamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-butylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate or encounter it as a related impurity. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided.

Core Physical and Chemical Properties

This compound, also known by synonyms such as 4-(1,1-Dimethylethyl)benzenesulfonamide and p-tert-butylbenzenesulfonamide, is a white to off-white solid crystalline powder.[1][2] Its chemical structure consists of a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[3] This compound is a notable intermediate and a degradation impurity of the endothelin receptor antagonist, Bosentan.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder to crystal | [1][2][3] |

| Melting Point | 136-142 °C | [1][2][3][4] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [1][3] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform, Sparingly soluble in Ethyl Acetate | [1][3] |

| pKa (Predicted) | 10.22 ± 0.10 | [1][3] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂S | [3][4][5] |

| Molecular Weight | 213.3 g/mol | [3][6][7] |

| CAS Number | 6292-59-7 | [3][5][6] |

| IUPAC Name | This compound | [5][6] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | [4] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common laboratory-scale methods.

Protocol 1: Synthesis from 4-(tert-Butyl)benzenesulfonyl Chloride

This method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.

Materials:

-

4-(tert-butyl)benzenesulfonyl chloride

-

Dichloromethane

-

Concentrated ammonia solution

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Brinell funnel

Procedure:

-

Add a solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) to a 500 mL round bottom flask at 0 °C.[1]

-

Slowly add concentrated ammonia (50 mL, 100 mmol, 10 equivalents) to the flask.[1]

-

Allow the reaction mixture to gradually warm to room temperature and stir continuously for 20 hours.[1]

-

Upon completion of the reaction, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[1]

-

Filter the resulting slurry through a Brinell funnel to isolate the solid product.[1]

-

The process should yield 4-(tert-butyl)benzenesulfonamide as a white solid (1.60 g, 75% yield).[1]

Protocol 2: Synthesis from Benzenesulfonamide

This alternative synthesis route involves the reaction of benzenesulfonamide with a tert-butylating agent, such as tert-butyl acrylate or tert-butyl propionate, in the presence of a catalyst.[3]

Materials:

-

Benzenesulfonamide

-

tert-Butyl acrylate or tert-butyl propionate

-

Hafnium or Zirconium tetrachloride (catalyst)

-

N-methyl pyrrolidone (solvent)

-

Reflux apparatus

-

High-Performance Liquid Chromatography (HPLC) for monitoring

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve benzenesulfonamide in N-methyl pyrrolidone.[3]

-

Add tert-butyl acrylate or tert-butyl propionate to the solution.[3]

-

Introduce a catalytic amount of hafnium or zirconium tetrachloride.[3]

-

Heat the reaction mixture to approximately 150°C under reflux conditions.[3]

-

Monitor the progress of the reaction using HPLC to ensure the complete conversion of the starting materials.[3]

-

Once the reaction is complete, cool the mixture and filter to remove any solid byproducts.[3]

-

Isolate the product through decompression and desolventization to yield high-purity this compound.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-(tert-butyl)benzenesulfonyl chloride as described in Protocol 1.

Caption: Synthesis of this compound Workflow.

References

- 1. This compound | 6292-59-7 [chemicalbook.com]

- 2. Kemphar International - 4-Tert Butyl benzene Sulphonamide [kemphar.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escientificsolutions.com [escientificsolutions.com]

- 7. scbt.com [scbt.com]

Technical Guide: Physicochemical Properties of 4-tert-Butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and process control of chemical compounds. The data for this compound is summarized below.

| Property | Value | Source |

| Melting Point | 136-138°C | [1][2] |

| Melting Point | 140°C | [3] |

| Melting Point | 138.0 to 142.0 °C | [4] |

| Melting Point | 137.0 to 141.0 °C | [5] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [1][2] |

Experimental Protocols

While specific experimental reports for the determination of this compound's melting and boiling points are not publicly detailed, the following are standard and widely accepted methodologies for such determinations for solid organic compounds.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A pure crystalline solid typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7] The sample should be tightly packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6][7]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus.[6]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[9][10] Immerse the thermometer and attached capillary tube in the oil of the Thiele tube.[10]

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.

-

For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.[7] Then, decrease the heating rate to 1-2°C per minute.[7]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination: Capillary Method (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][11] For small quantities of a substance, the capillary method is often employed.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube or oil bath)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.[9][12] In the case of this compound, this would require melting the solid first.

-

Capillary Inversion: Place a capillary tube, with its sealed end facing upwards, into the liquid in the test tube.[9][10][12]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath, such as a Thiele tube.[9][10]

-

Heating and Observation: Heat the bath gently.[9] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[10]

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[9]

Logical Workflow Visualization

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound like this compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 6292-59-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Kemphar International - 4-Tert Butyl benzene Sulphonamide [kemphar.com]

- 5. This compound | 6292-59-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Synthesis of 4-tert-Butylbenzenesulfonamide from tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-tert-butylbenzenesulfonamide, a key intermediate in organic synthesis and pharmaceutical development, starting from tert-butylbenzene. The document outlines the multi-step process, including detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory-scale synthesis. This compound is notably used as an intermediate and is also a known degradation impurity of the endothelin receptor antagonist, Bosentan.[1][2]

Synthetic Pathway Overview

The synthesis of this compound from tert-butylbenzene is typically achieved through a two-step reaction sequence. The overall process involves the electrophilic sulfonation of the aromatic ring, followed by the conversion of the resulting sulfonic acid derivative into the desired sulfonamide.

-

Electrophilic Sulfonation : tert-Butylbenzene is first sulfonated to introduce a sulfonic acid group (-SO₃H) onto the benzene ring. The bulky tert-butyl group is a strong ortho-, para-director, with the para-substituted product being the major isomer formed due to steric hindrance at the ortho positions.[3] This step yields 4-tert-butylbenzenesulfonic acid.

-

Conversion to Sulfonyl Chloride : The sulfonic acid is then converted into the more reactive intermediate, 4-tert-butylbenzenesulfonyl chloride, typically by using a chlorinating agent like thionyl chloride.[4]

-

Amidation : Finally, 4-tert-butylbenzenesulfonyl chloride is reacted with an ammonia source to form this compound via a nucleophilic substitution reaction.[2]

The logical workflow for this synthesis is illustrated below.

Physicochemical Data of Key Compounds

The properties of the starting material, key intermediate, and final product are summarized below for reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | -58 |

| 4-tert-Butylbenzenesulfonyl Chloride | C₁₀H₁₃ClO₂S | 232.73 | 78-81 |

| This compound | C₁₀H₁₅NO₂S | 213.30[1][5] | 136-138[1] |

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below. Researchers should adhere to all standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and work in a well-ventilated fume hood.[6]

Protocol 1: Synthesis of Sodium 4-tert-Butylbenzenesulfonate

This protocol describes the sulfonation of tert-butylbenzene using fuming sulfuric acid to produce the sodium salt of the sulfonic acid intermediate.[7][8]

Materials:

-

tert-Butylbenzene (40 g)

-

Fuming sulfuric acid (15% SO₃, 45 mL)

-

Sodium bicarbonate (15 g)

-

Sodium chloride (30 g)

-

Water

-

Ice

-

Round-bottomed flask, stirring apparatus, heating mantle, separatory funnel, filtration apparatus

Procedure:

-

Place 40 g of tert-butylbenzene into a round-bottomed flask.

-

While shaking and maintaining the temperature below 25°C with an ice bath, slowly add 45 mL of fuming sulfuric acid over 20 minutes.[7]

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.[7][8]

-

Pour the reaction mixture into 300 mL of water.[7]

-

Partially neutralize the solution by carefully adding 15 g of sodium bicarbonate. Filter the solution to remove any solid impurities.[7]

-

To precipitate the product, add 30 g of sodium chloride and heat until it dissolves.[7][8]

-

Cool the solution thoroughly in an ice bath to crystallize the sodium 4-tert-butylbenzenesulfonate.[7]

-

Collect the crystals by filtration and wash with a saturated sodium chloride solution.[7][8]

-

Dry the product in an oven at 120°C. The resulting salt contains one molecule of water of crystallization.[7]

Potential Issues:

-

Isomerization : High temperatures can promote the formation of the meta-isomer. Maintaining lower reaction temperatures increases the para-to-meta product ratio.[3]

-

Dealkylation : Under strongly acidic conditions and at higher temperatures, the tert-butyl group can be eliminated. Using milder conditions can minimize this side reaction.[3]

Protocol 2: Synthesis of this compound

This protocol details the amidation of 4-tert-butylbenzenesulfonyl chloride. The sulfonyl chloride can be prepared by reacting the sodium 4-tert-butylbenzenesulfonate from Protocol 1 with a chlorinating agent such as thionyl chloride.[4]

Materials:

-

4-tert-Butylbenzenesulfonyl chloride (2.30 g, 10.0 mmol)

-

Dichloromethane (DCM) (100 mL)

-

Concentrated ammonia (50 mL, ~100 mmol)

-

500 mL round-bottomed flask, magnetic stirrer, ice bath, rotary evaporator, Büchner funnel

Procedure:

-

Add a solution of 4-tert-butylbenzenesulfonyl chloride (2.30 g) in dichloromethane (100 mL) to a 500 mL round-bottomed flask and cool to 0°C in an ice bath.[2]

-

Slowly add concentrated ammonia (50 mL).[2]

-

Allow the reaction mixture to gradually warm to room temperature and stir continuously for 20 hours.[2]

-

Upon completion, remove the solvent by evaporation under reduced pressure.[2]

-

Filter the resulting slurry through a Büchner funnel to collect the solid product.[2]

-

The process yields this compound as a white solid.[2]

The workflow for this amidation procedure is visualized below.

Quantitative Reaction Data

The following table summarizes quantitative data derived from the cited experimental protocols.

| Reaction Step | Starting Material | Reagents | Solvent | Yield | Reference |

| Amidation | 4-tert-Butylbenzenesulfonyl chloride (2.30 g) | Conc. Ammonia (50 mL) | Dichloromethane (100 mL) | 75% (1.60 g) | [2] |

Conclusion

The synthesis of this compound from tert-butylbenzene is a robust and well-documented process involving electrophilic sulfonation and subsequent amidation. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired para-isomer and prevent side reactions such as dealkylation.[3] The provided protocols offer a reliable foundation for the laboratory-scale production of this valuable compound, which serves as an important building block in the synthesis of pharmaceuticals.[1][9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 6292-59-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. This compound | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to 4-tert-Butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-tert-butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and synthesis methodologies. A significant focus is placed on its critical role as a building block in the synthesis of Bosentan, a dual endothelin receptor antagonist. Furthermore, this guide explores its relevance as a process impurity in drug manufacturing and touches upon its potential applications in catalyst design. Detailed experimental protocols, comprehensive data summaries, and visualizations of relevant chemical and biological pathways are included to support researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative of tert-butylbenzene. Its chemical structure features a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[1]

IUPAC Name: this compound[2]

Synonyms: 4-(2-Methyl-2-propanyl)benzenesulfonamide, 4-(tert-butyl)benzene-1-sulfonamide, Benzenesulfonamide, 4-(1,1-dimethylethyl)-[3]

CAS Number: 6292-59-7[3]

Molecular Formula: C₁₀H₁₅NO₂S[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 213.3 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 136-138 °C | [3] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [3] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate | [3] |

| pKa (Predicted) | 10.22 ± 0.10 | [3] |

Table 2: Spectroscopic Data Summary

| Technique | Key Data Points | Reference(s) |

| GC-MS | Available in spectral databases | [2] |

| LC-MS | Precursor ion and fragmentation data available | [2] |

| ¹H NMR | Spectra available for confirmation of structure | |

| ¹³C NMR | Spectra available for confirmation of structure | [5] |

| IR Spectroscopy | Characteristic peaks for sulfonamide and aromatic groups | [6] |

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: From 4-(tert-butyl)benzenesulfonyl chloride

This method involves the amination of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.

Materials:

-

4-(tert-butyl)benzenesulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Concentrated ammonia solution (NH₄OH)

Procedure:

-

Dissolve 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol) in dichloromethane (100 mL) in a 500 mL round-bottom flask.[7]

-

Cool the solution to 0 °C in an ice bath.[7]

-

Slowly add concentrated ammonia (100 mmol, 10 equivalents) to the stirred solution.[7]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 20 hours.[7]

-

Remove the solvent by evaporation under reduced pressure.[7]

-

Filter the resulting slurry through a Büchner funnel to collect the solid product.[7]

-

Wash the solid with cold water and dry to afford 4-(tert-butyl)benzenesulfonamide as a white solid.[7]

Experimental Protocol 2: From Benzene Sulfonamide

This method involves the alkylation of benzene sulfonamide with a tert-butylating agent.

Materials:

-

Benzene sulfonamide

-

tert-Butyl acrylate or tert-butyl propionate

-

Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄) as a catalyst

-

N-methyl pyrrolidone (NMP) as a solvent

Procedure:

-

To a reaction vessel, add benzene sulfonamide, N-methyl pyrrolidone, and the catalyst (hafnium or zirconium tetrachloride).[3]

-

Add tert-butyl acrylate or tert-butyl propionate to the mixture.[3]

-

Heat the reaction mixture to approximately 150 °C under reflux conditions.[3]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

-

Cool the reaction mixture and filter to remove the catalyst.[3]

-

Isolate the product through decompression and desolventization to yield high-purity this compound.[3]

Applications in Pharmaceutical Development

The primary application of this compound is as a crucial intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[3]

Role in the Synthesis of Bosentan

Bosentan's molecular structure is assembled through a multi-step synthesis where this compound is coupled with a substituted pyrimidine derivative.

Caption: Synthetic pathway of Bosentan highlighting the role of this compound.

Experimental Protocol: Synthesis of Bosentan from this compound Intermediate

The following protocol outlines the final step in the synthesis of Bosentan, starting from the intermediate formed by the reaction of this compound.

Materials:

-

4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide

-

Potassium tert-butylate

-

Ethylene glycol

-

Water

Procedure:

-

In an inert atmosphere (e.g., nitrogen), add 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide (38 mmoles) to a solution of potassium tert-butylate (178 mmoles) in ethylene glycol (300 ml).[8]

-

Heat the resulting suspension to 110°C and maintain this temperature for 24 hours. The mixture should become a complete solution during the reaction.[8]

-

After the reaction is complete, cool the solution to 90°C and dilute it with 300 ml of water.[8]

-

Cool the solution further to 15°C and allow the product to crystallize for 5 hours.[8]

-

Filter the suspension to collect the crude Bosentan.[8]

-

The crude product can be further purified by recrystallization.

This compound as a Process Impurity

This compound is also recognized as a degradation impurity of Bosentan.[3][7] Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. Forced degradation studies of Bosentan have shown that hydrolysis of the sulfonamide linkage can lead to the formation of this compound.[9]

Caption: Degradation pathway of Bosentan leading to the formation of this compound.

Endothelin Receptor Signaling Pathway

Bosentan functions as a dual antagonist of endothelin receptors (ET-A and ET-B).[10] Endothelins are peptides that mediate vasoconstriction and cell proliferation.[10] By blocking these receptors, Bosentan leads to vasodilation, which is beneficial in treating pulmonary arterial hypertension.

Caption: Simplified endothelin receptor signaling pathway and the inhibitory action of Bosentan.

Other Potential Applications

Beyond its role in pharmaceutical synthesis, research has explored the use of sulfonamides in catalyst design.[1] The unique electronic properties of the sulfonamide group can be leveraged in the development of novel catalysts for various organic transformations, such as in iron phthalocyanine complexes for olefin oxidation processes.[1]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If on skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its primary importance lies in its role as an indispensable intermediate for the synthesis of Bosentan. A thorough understanding of its chemical properties, synthesis, and role as a potential impurity is crucial for drug development professionals. Continued research may also unveil new applications for this versatile molecule in areas such as catalysis.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. jocpr.com [jocpr.com]

- 7. This compound | 6292-59-7 [chemicalbook.com]

- 8. EP2406235B1 - Process for the preparation of bosentan - Google Patents [patents.google.com]

- 9. ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylbenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the endothelin receptor antagonist, Bosentan. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in the preparation of pharmacologically active molecules. Detailed experimental protocols for its synthesis and its utilization in the synthesis of Bosentan are provided, along with a summary of its physicochemical and spectral data.

Introduction

This compound, a white solid compound, is an essential building block in organic synthesis.[1] Its structure, featuring a sulfonamide group and a tert-butyl substituent on a benzene ring, imparts unique reactivity that is leveraged in the construction of complex molecules.[1] Its primary industrial application lies in its role as a crucial intermediate in the manufacturing of Bosentan, a drug used for the treatment of pulmonary arterial hypertension.[1][2] This guide will delve into the technical aspects of this compound, offering valuable insights for professionals in chemical research and drug development.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(1,1-dimethylethyl)benzenesulfonamide | [3] |

| CAS Number | 6292-59-7 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂S | [1] |

| Molecular Weight | 213.3 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 136-138 °C | [1] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [1] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate | [1] |

| pKa (Predicted) | 10.22 ± 0.10 | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features/Data Source | Reference(s) |

| ¹H NMR | Data available in spectral databases. | [4] |

| ¹³C NMR | Data available in spectral databases. | [5][6] |

| Mass Spectrometry (MS) | LC-MS data available. | [3] |

| Infrared (IR) | Data available in spectral databases. | [7] |

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Synthesis from 4-(tert-Butyl)benzenesulfonyl Chloride

This method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.

Experimental Protocol:

-

A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.

-

Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is added slowly to the flask.

-

The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting slurry is filtered to yield this compound as a white solid.

Expected Yield: ~75%

Synthesis from Benzenesulfonamide and a tert-Butylating Agent

This alternative route involves the reaction of benzenesulfonamide with a tert-butylating agent like tert-butyl acrylate, catalyzed by a Lewis acid.

Experimental Protocol:

-

To a four-neck flask equipped with a thermometer and reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butyl acrylate (46.55 mmol), and zirconium tetrachloride (2.5448 mmol).[8]

-

Add diphenyl ether (30 mL) as the solvent.[8]

-

Heat the mixture to 145 °C and monitor the reaction by HPLC until the benzenesulfonamide is consumed.[8]

-

Cool the reaction mixture to room temperature and filter to remove any insoluble substances.[8]

-

Remove the solvent under reduced pressure to obtain the product.[8]

Workflow for the Synthesis of this compound:

Application as a Chemical Intermediate: Synthesis of Bosentan

The primary utility of this compound is as a nucleophile in the synthesis of Bosentan. It reacts with a dichlorinated pyrimidine derivative in a nucleophilic aromatic substitution reaction.

General Reaction Scheme

The synthesis of Bosentan from this compound generally proceeds in two main steps:

-

N-Arylation: Reaction of this compound with 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine.

-

Hydroxylation: Displacement of the remaining chlorine atom with ethylene glycol.

Synthetic Pathway to Bosentan:

Detailed Experimental Protocol for Bosentan Synthesis

The following protocol is a representative example of the synthesis of Bosentan using this compound.

Step 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide

-

In an inert atmosphere (e.g., nitrogen), add this compound (44 g, 0.21 moles), 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine (72 g, 0.21 moles), and tetrabutylammonium bromide (0.7 g) to a suspension of potassium carbonate (35 g, 0.25 moles) in methyl isobutyl ketone (720 mL).[9]

-

Heat the suspension to reflux and remove the water that forms azeotropically.[9]

-

Maintain reflux for 5 hours.[9]

-

After completion, cool the suspension to 50 °C and dilute with 0.2 L of water.[9]

-

The intermediate product can then be isolated for the next step.

Step 2: Synthesis of Bosentan

-

In an inert atmosphere, add 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide (20 g, 38 mmoles) to a solution of potassium carbonate (26 g, 188 mmoles) in ethylene glycol (300 mL).[1]

-

Heat the suspension to 110 °C and maintain for 24 hours, during which a complete solution is obtained.[1]

-

Upon reaction completion, cool the solution to 90 °C and dilute with 300 mL of water.[9]

-

Cool the solution to 15 °C to allow for crystallization of the product.[1]

-

Filter the suspension to obtain Bosentan monohydrate, which can be dried under vacuum.[1]

Experimental Workflow for Bosentan Synthesis:

Conclusion

This compound is a versatile and indispensable chemical intermediate, particularly within the pharmaceutical sector. Its well-defined synthesis and reactivity make it a reliable building block for the construction of complex drug molecules like Bosentan. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important compound. Further research into novel applications of this compound and its derivatives may unveil new opportunities in medicinal chemistry and materials science.[10]

References

- 1. EP2406235B1 - Process for the preparation of bosentan - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. nbinno.com [nbinno.com]

The Cornerstone of Complex Syntheses: A Technical Guide to 4-tert-Butylbenzenesulfonamide

For Immediate Release

Shanghai, China – December 23, 2025 – 4-tert-Butylbenzenesulfonamide, a versatile sulfonamide derivative, serves as a critical building block in modern organic synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, synthesis, and pivotal role as a key intermediate, particularly in the pharmaceutical industry. Designed for researchers, chemists, and professionals in drug development, this guide consolidates essential data, detailed experimental protocols, and logical workflows to facilitate its application in complex molecular architectures.

Core Properties of this compound

This compound (CAS No. 6292-59-7) is an aromatic sulfonamide distinguished by a tert-butyl group at the para position of the benzene ring.[1] This bulky aliphatic group significantly influences the molecule's solubility and steric profile, making it a valuable component in targeted syntheses. Its fundamental properties are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO₂S | [2] |

| Molecular Weight | 213.30 g/mol | [2] |

| Melting Point | 136-138 °C | [1] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.152 g/cm³ | |

| pKa (Predicted) | 10.22 ± 0.10 | [1] |

| Solubility | Sparingly soluble in Ethyl Acetate, Slightly soluble in Chloroform | [1] |

| Appearance | White to off-white solid/powder | [3] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

The industrial preparation of this compound is most commonly achieved through the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia. This straightforward amination reaction provides the target compound in high yield and purity.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-(tert-butyl)benzenesulfonyl chloride[4]

Materials:

-

4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol)

-

Dichloromethane (100 mL)

-

Concentrated ammonia solution (50 mL, approx. 100 mmol, 10 equiv.)

-

500 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask.

-

The flask is cooled to 0 °C using an ice bath.

-

Concentrated ammonia solution (50 mL) is added slowly to the stirred solution.

-

The reaction mixture is allowed to warm gradually to room temperature and is stirred continuously for 20 hours.

-

Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.

-

The resulting slurry is filtered through a Büchner funnel to isolate the solid product.

-

The collected white solid is dried, affording 4-(tert-butyl)benzenesulfonamide (1.60 g, 75% yield).[4]

Core Applications in Organic Synthesis

This compound is primarily utilized as a nucleophilic intermediate in the construction of more complex molecules. Its sulfonamide nitrogen can be deprotonated to form an anion, which then participates in substitution reactions.

Caption: Major applications of this compound.

Keystone Intermediate in Pharmaceutical Manufacturing: The Bosentan Case

The most prominent role of this compound is as an indispensable intermediate in the synthesis of Bosentan , a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][5] In this multi-step synthesis, the deprotonated sulfonamide acts as a nucleophile, displacing a chlorine atom on a complex pyrimidine core in a crucial C-N bond-forming reaction (N-arylation).[6]

Caption: Role of this compound in Bosentan synthesis.

Experimental Protocol: Synthesis of the Bosentan Precursor[4][6]

Materials:

-

4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g)

-

This compound (64.1 g)

-

Potassium carbonate (K₂CO₃) (83 g)

-

Dimethyl sulfoxide (DMSO) (525 mL)

-

Water, Concentrated Hydrochloric Acid (HCl), Acetone for work-up

Procedure:

-

To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g) and this compound (64.1 g) in DMSO (525 mL), add potassium carbonate (83 g).[4]

-

The reaction mixture is heated (e.g., to reflux in MIBK or 120-140°C in anisole) and stirred for several hours (e.g., 3-7 hours).[6][7] Reaction progress is monitored by a suitable technique (e.g., HPLC or TLC).

-

After completion, the reaction mass is cooled and quenched by pouring it into water.[7]

-

The precipitated solid is collected by filtration.

-

For purification, the solid is treated with water and concentrated hydrochloric acid, stirred, filtered, and washed sequentially with water and acetone to yield the pure intermediate, p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.[4]

Role in Cross-Coupling and Directed Functionalization

The sulfonamide moiety (–SO₂NH₂) is a versatile functional group in modern synthetic chemistry. While this compound itself is primarily used as a nucleophilic building block, the sulfonamide group is known to act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds at specific positions.[8][9] After N-alkylation or N-arylation, the resulting substituted sulfonamide can direct transition metal catalysts to functionalize ortho-positions on the benzene ring or specific C(sp³)-H bonds in the N-alkyl chain.[8]

Furthermore, the core reaction in the Bosentan synthesis is a form of N-arylation , a powerful cross-coupling reaction. While modern methods often employ palladium or copper catalysts, the principles remain the same: forming a C-N bond between an aryl halide (or triflate) and an amine or amide derivative.[10][11][12] The successful use of this compound in this context underscores its utility as a robust nucleophile for advanced cross-coupling strategies.

Applications in Agrochemical and Material Science

Beyond pharmaceuticals, this compound serves as an intermediate in the development of agrochemicals, including certain herbicides and pesticides.[6] Its structural motifs are also incorporated into dyes and pigments, where the sulfonamide group can be used to tune the electronic properties and solubility of the final colorant.[6]

Conclusion and Future Outlook

This compound has solidified its role as a high-value intermediate in organic synthesis. Its widespread application, most notably in the production of the life-saving drug Bosentan, highlights its industrial importance.[1][3] Future research may focus on expanding its utility by leveraging the sulfonamide group as a directing element in novel C-H functionalization reactions or by developing new catalysts that can perform its N-arylation under even milder conditions. As the demand for complex, functionalized molecules grows across the chemical sciences, the strategic importance of reliable building blocks like this compound will continue to increase.

References

- 1. Process For The Preparation Of Bosentan [quickcompany.in]

- 2. This compound | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2013136110A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]

- 8. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. repository.nie.edu.sg [repository.nie.edu.sg]

- 11. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]

- 12. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Data of 4-tert-Butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-tert-Butylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.

Experimental Protocol: Synthesis

A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C. Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is then slowly added to the flask. The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours. After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting slurry is filtered through a Büchner funnel to yield this compound as a white solid.

Spectral Data Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following sections present the key spectral data in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | Doublet | 2H | Ar-H (ortho to SO₂NH₂) |

| 7.51 | Doublet | 2H | Ar-H (ortho to C(CH₃)₃) |

| 4.86 | Singlet (broad) | 2H | -SO₂NH₂ |

| 1.32 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | Ar-C (para to SO₂NH₂) |

| 140.5 | Ar-C (ipso to SO₂NH₂) |

| 126.5 | Ar-CH (ortho to SO₂NH₂) |

| 126.0 | Ar-CH (ortho to C(CH₃)₃) |

| 35.0 | -C(CH₃)₃ |

| 31.0 | -C(CH₃)₃ |